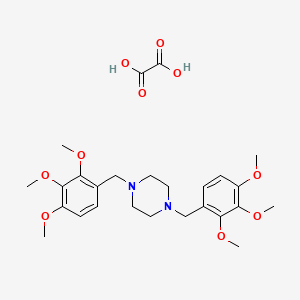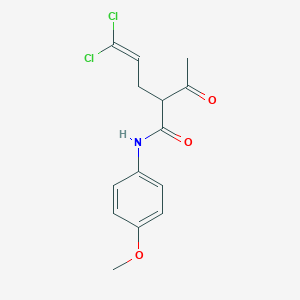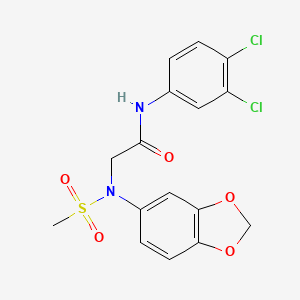![molecular formula C25H30N4O2 B4974731 N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is also known as JNJ-31020028 and is classified as a selective antagonist of the dopamine D2 receptor.
Mécanisme D'action
The mechanism of action of N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves its selective antagonism of the dopamine D2 receptor. This receptor is involved in the regulation of various physiological functions, including movement, reward, and motivation. By blocking this receptor, this compound can modulate the activity of dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase dopamine release in the striatum and nucleus accumbens, which are regions of the brain involved in reward and motivation. It has also been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in laboratory experiments.
Orientations Futures
There are several potential future directions for research on N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. One area of interest is its potential use in the treatment of drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of depression and anxiety disorders, as it has been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, further research is needed to investigate the long-term safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves the reaction of 1-(2-hydroxybenzyl)-4-piperidinone with 4-phenylbutyric acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate amide. This intermediate is then reacted with 1-(pyrazol-5-yl)piperidine to yield the final product.
Applications De Recherche Scientifique
N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
N-[2-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c30-23-11-5-4-10-21(23)19-28-17-14-22(15-18-28)29-24(13-16-26-29)27-25(31)12-6-9-20-7-2-1-3-8-20/h1-5,7-8,10-11,13,16,22,30H,6,9,12,14-15,17-19H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFRCGVCLWQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)

![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)



![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)